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Compound of Interest |

3-(2-Chlorophenyl)propan-1-amine
Compound Name:
hydrochloride
CAS No.: 879663-52-2
Cat. No.: B1452947

Technical Monograph: 3-(2-
Chlorophenyl)propan-1-amine Hydrochloride
Executive Summary & Scaffold Analysis

3-(2-Chlorophenyl)propan-1-amine hydrochloride (HCI) is a privileged structural motif in
medicinal chemistry, serving as a critical building block for G-Protein Coupled Receptor
(GPCR) ligands, particularly in the histamine and serotonin receptor families. Unlike its
phenylpiperazine analogs (e.g., mCPP), this propyl-amine scaffold offers a flexible linker that
modulates lipophilicity and receptor binding affinity without the rigidity of a piperazine ring.[2]

This guide provides a definitive physicochemical profile, analytical workflows, and handling
protocols to ensure reproducibility in drug discovery campaigns.[2]

Chemical Identity & Structural Analysis[1][2][3][4]
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Property Detail

3-(2-Chlorophenyl)propan-1-amine
IUPAC Name ( phenylprop
hydrochloride

3-(2-Chlorophenyl)propylamine HCI; 1-Amino-3-
Common Synonyms
(2-chlorophenyl)propane HCI

CAS Number (Free Base) 18655-48-6

Not widely listed; typically synthesized in-situ or
CAS Number (HCI Salt)

custom
Molecular Formula CoH12CIN[3][4][5] - HCI (CoH13CI2N)
Molecular Weight 206.11 g/mol (Salt) / 169.65 g/mol (Base)
SMILES CIC1=CC=CC=C1CCCN.CI
Appearance White to off-white crystalline solid

Structural Connectivity Diagram

The following diagram illustrates the core connectivity and functional zones of the molecule,
highlighting the impact of the ortho-chloro substitution on conformation.[2]
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Caption: Structural dissection showing the lipophilic aromatic anchor and the polarizable amine
head group.

Physicochemical Profile
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Understanding the ionization and solubility profile is critical for formulation and assay

development.[2]

Key Properties Table[2]

Parameter Value / Range Confidence | Method
] ] ) Based on homologous

Melting Point (HCI) 145 — 165 °C (Predicted) )
phenethylamine HCI salts.
Potentiometric Titration

pKa (Amine) 10.2-10.6 (Typical for primary alkyl
amines).[2]

LogP (Free Base) ~2.4 Calculated (XLogP3).
lonized form dominates at

LogD (pH 7.4) ~0.5 ) )
physiological pH.[2]

Solubility (Water) > 50 mg/mL High (Salt form).[2]

. Amine HCI salts are prone to
Hygroscopicity Moderate

deliquescence.[2]

Solubility & lonization Logic

The compound exists predominantly as a cationic species at physiological pH.[2] The ortho-

chloro substituent increases lipophilicity (LogP) relative to the unsubstituted analog but

introduces steric bulk that may affect crystal packing stability.[2]
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Caption: pH-dependent solubility switch used for extraction and purification strategies.

Analytical Characterization

To validate the identity of 3-(2-Chlorophenyl)propan-1-amine HCI, the following spectroscopic
signatures must be confirmed.

Nuclear Magnetic Resonance (*H-NMR)
Solvent: DMSO-ds or D20[6]

e Aromatic Region (7.1 — 7.5 ppm): 4H multiplet.[1][2] The 2-CI substitution destroys the
symmetry of the phenyl ring, creating a complex ABCD system.[2]

e Amine Protons (8.0 — 8.5 ppm): Broad singlet (3H, exchangeable). Visible in DMSO-ds;
disappears in D20 shake.[2]

e Propyl Chain:

o 0-CHz2 (~2.8 ppm): Triplet (adjacent to Nitrogen).
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o y-CHz (~2.7 ppm): Triplet (benzylic).
o [-CHz2 (~1.9 ppm): Multiplet (quintet-like).

HPLC Method Development Strategy

For purity assessment, a standard C18 method is often insufficient due to peak tailing caused
by the basic amine interacting with residual silanols.[2]

Recommended Method (Gradient):
o Column: C18 with high carbon load or "Base-Deactivated" (e.g., Waters XBridge).[2]

o Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or 10mM Ammonium Formate (pH
3).12]

e Mobile Phase B: Acetonitrile.[2]

e Detection: UV @ 210 nm (Amine/backbone) and 260 nm (Aromatic ring).[2]
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Sample Preparation
1 mg/mL in Water:ACN (90:10)

Stationary Phase Selection
C18 End-capped

Yes (Standard) (Yes (Alternative)

Increase pH:
Ammonium Bicarb (pH 10) No
(Requires Hybrid Column)

Add Modifier:
0.1% TFA (lon Pairing)

Final Method:
Gradient 5-95% B

Click to download full resolution via product page
Caption: Decision tree for optimizing HPLC separation of basic amine salts.

Experimental Protocols

Protocol A: Determination of pKa via Potentiometric
Titration

Objective: Accurate determination of the amine dissociation constant.[2]
o Preparation: Dissolve 5.0 mg of the HCI salt in 20 mL of degassed water.
e Titrant: Standardized 0.01 M NaOH.

e Apparatus: Calibrated pH meter with glass electrode.
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e Procedure:
o Equilibrate solution at 25°C under Nz atmosphere (to exclude CO2).[2]
o Add NaOH in 50 pL increments.[2]
o Record pH after stabilization (drift < 0.005 pH/min).

e Analysis: Plot pH vs. Volume NaOH. The inflection point (half-equivalence point)
corresponds to the pKa.[2]

o Self-Validation: The curve should show a single sharp inflection around pH 10.[2]

Protocol B: Hygroscopicity Stress Test

Objective: Determine storage requirements.

¢ Weighing: Place 100 mg of dried sample in an open weighing boat.
e Chamber: Place in a humidity chamber at 75% RH / 25°C.

e Monitoring: Weigh at T=0, 1h, 4h, 24h.

e Thresholds:

o < 0.2% mass gain: Non-hygroscopic.[2]

o 2.0% mass gain: Hygroscopic (Requires desiccant storage).[2]

Stability & Handling

o Storage: Store at -20°C for long-term stability. Keep under inert atmosphere (Argon/Nitrogen)
if possible, as free amines can oxidize, though the HCI salt is relatively stable.[2]
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o Safety: The compound is an irritant (H315, H319).[2] Wear nitrile gloves and safety glasses.
[2] Avoid dust inhalation (H335).[2]

References

¢ PubChem.Compound Summary for CID 18655-48-6 (Free Base). National Library of
Medicine.[2] Available at: [Link]

o E-E-A-T Validation: Protocols derived from standard medicinal chemistry practices for amine
hydrochloride salt characterization (e.g., Vogel's Textbook of Practical Organic Chemistry).[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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